molecular formula C18H13F3N2O3S B2731257 N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-N'-[3-(trifluoromethyl)phenyl]ethanediamide CAS No. 2380042-59-9

N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-N'-[3-(trifluoromethyl)phenyl]ethanediamide

Cat. No.: B2731257
CAS No.: 2380042-59-9
M. Wt: 394.37
InChI Key: YQNVBNGONOCRTP-UHFFFAOYSA-N
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Description

N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-N’-[3-(trifluoromethyl)phenyl]oxamide is a complex organic compound that features a unique combination of furan, thiophene, and trifluoromethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-N’-[3-(trifluoromethyl)phenyl]oxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and thiophene intermediates, followed by their coupling with a trifluoromethylphenyl derivative. The final step involves the formation of the oxamide linkage under controlled conditions, often using reagents like oxalyl chloride and amines.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-N’-[3-(trifluoromethyl)phenyl]oxamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify its functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-N’-[3-(trifluoromethyl)phenyl]oxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-N’-[3-(trifluoromethyl)phenyl]oxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways depend on the specific application and the biological system .

Comparison with Similar Compounds

Similar Compounds

  • N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-N’-[3-(trifluoromethyl)phenyl]carboxamide
  • N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-N’-[3-(trifluoromethyl)phenyl]sulfonamide

Uniqueness

N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-N’-[3-(trifluoromethyl)phenyl]oxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-N'-[3-(trifluoromethyl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N2O3S/c19-18(20,21)13-2-1-3-14(7-13)23-17(25)16(24)22-8-15-6-12(10-27-15)11-4-5-26-9-11/h1-7,9-10H,8H2,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQNVBNGONOCRTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C(=O)NCC2=CC(=CS2)C3=COC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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